4,5-Dichloro-1,2,3-benzothiadiazole
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Overview
Description
4,5-Dichloro-1,2,3-benzothiadiazole is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring. This compound is known for its electron-withdrawing properties, making it a valuable building block in various chemical syntheses, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic solar cells .
Preparation Methods
The synthesis of 4,5-Dichloro-1,2,3-benzothiadiazole typically involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite. This method, originally reported in 1887, has been reviewed and refined over the years . Another method involves the Herz reaction, where anilines are converted to benzothiadiazole using disulfur dichloride, resulting in the formation of the 6-chloro derivative . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
4,5-Dichloro-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound is reactive in aromatic nucleophilic substitution reactions due to its electron-deficient nature.
Coupling Reactions: Suzuki–Miyaura and Stille coupling reactions are effective for forming mono- and di(het)arylated derivatives, useful in synthesizing components for OLEDs and organic solar cells.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1,2,3-benzothiadiazole involves its electron-withdrawing properties, which enhance its reactivity in nucleophilic substitution reactions. The compound’s molecular targets include various enzymes and proteins, where it acts as an inhibitor, disrupting normal biological processes . In organic electronics, its electron-deficient nature facilitates the formation of stable charge-transfer complexes, crucial for the functionality of OLEDs and solar cells .
Comparison with Similar Compounds
4,5-Dichloro-1,2,3-benzothiadiazole can be compared to other similar compounds, such as:
1,2,3-Benzothiadiazole: This compound is less electron-deficient compared to this compound, making it less reactive in nucleophilic substitution reactions.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole):
2,1,3-Benzothiadiazole: This compound has a different ring structure and exhibits different electronic properties, making it suitable for different applications.
Properties
CAS No. |
23620-92-0 |
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Molecular Formula |
C6H2Cl2N2S |
Molecular Weight |
205.06 g/mol |
IUPAC Name |
4,5-dichloro-1,2,3-benzothiadiazole |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-2-4-6(5(3)8)9-10-11-4/h1-2H |
InChI Key |
CSEKIISZHZIHHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1SN=N2)Cl)Cl |
Origin of Product |
United States |
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